Adenosine amine congener
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Overview
Description
Adenosine amine congener is a selective agonist for the A1 adenosine receptor. This compound is known for its neuroprotective properties and its ability to ameliorate noise- and cisplatin-induced cochlear injury . This compound has been extensively studied for its potential therapeutic applications in various fields, including neurology and oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine amine congener involves multiple steps, starting from adenosine. The key steps include the protection of hydroxyl groups, selective amination, and deprotection. The reaction conditions typically involve the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and reagents like ammonia or amines for the amination step. The final deprotection step is usually carried out under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine amine congener undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Adenosine amine congener has a wide range of scientific research applications:
Oncology: Research has shown potential anti-cancer properties, making it a candidate for cancer therapy.
Pharmacology: This compound is used to study the A1 adenosine receptor and its role in various physiological processes.
Drug Development: Its unique properties make it a valuable compound in the development of new therapeutic agents.
Mechanism of Action
Adenosine amine congener exerts its effects primarily through the A1 adenosine receptor. By binding to this receptor, it inhibits the release of glutamate and reduces oxidative stress in cochlear tissues. This action helps protect sensory hair cells and prevent apoptosis. The compound also inhibits voltage-gated calcium channels, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound of adenosine amine congener, known for its role in cellular energy transfer and signaling.
N6-Cyclopentyladenosine: Another selective A1 adenosine receptor agonist with similar neuroprotective properties.
N6-(2-Phenylisopropyl)adenosine: A potent A1 receptor agonist used in various pharmacological studies.
Uniqueness
Adenosine amine congener stands out due to its high selectivity for the A1 adenosine receptor and its potent neuroprotective effects. Its ability to ameliorate cochlear injury and reduce oxidative stress makes it a unique and valuable compound in scientific research .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJCQJVFMHZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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